molecular formula C9H9BrO3 B1519767 4-Bromo-2-methoxy-6-methylbenzoic acid CAS No. 877149-08-1

4-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No. B1519767
Key on ui cas rn: 877149-08-1
M. Wt: 245.07 g/mol
InChI Key: RLDCUIJIUVPBBV-UHFFFAOYSA-N
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Patent
US09108936B2

Procedure details

To a suspension of 4-bromo-2-methoxy-6-methyl-benzaldehyde (1.25 g, 5.45 mmol) in tert-butanol (21.7 ml) is added a solution of sodium chlorite (0.98 g, 10.9 mmol) and monosodium phosphate (4.25 g, 27.3 mmol) in water (11 ml). To the solution is added 2-methyl-2-butene (4.63 ml, 43.7 mmol). The resulting homogeneous solution is stirred at RT for 30 min. After completion of the reaction, the solvent is evaporated and the residue is diluted with water and acidified with 1 M hydrochloric acid to pH=1 and extracted with methyl tert-butyl ether (3×40 ml). The combined organic layers are extracted with 1 M sodium hydroxide solution which is further acidified with 6 M hydrochloric acid and extracted with ethyl acetate (3×50 ml). The organic layer is washed with brine (40 ml), dried over sodium sulfate and concentrated to yield 4-bromo-2-methoxy-6-methyl-benzoic acid (1.2 g, 4.89 mmol, 90%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
4.63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.Cl([O-])=[O:14].[Na+].P(O)(O)([O-])=O.[Na+].CC(=CC)C>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]([OH:14])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)C)OC
Name
Quantity
21.7 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
4.25 g
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.63 mL
Type
reactant
Smiles
CC(C)=CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting homogeneous solution is stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (3×40 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted with 1 M sodium hydroxide solution which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The organic layer is washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.89 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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